4-{[4-(2-furoyl)-1-piperazinyl]methyl}-6-(1-piperidinyl)-1,3,5-triazin-2-amine
Overview
Description
Synthesis Analysis
One-pot, multi-component reactions involving cyanamide, aromatic aldehydes, and amines, including piperidine, under microwave irradiation, have been employed for the efficient synthesis of 1,3,5-triazine derivatives. This method underscores the compound's synthesis flexibility and efficiency, allowing for the incorporation of diverse functional groups (Sadek et al., 2023).
Molecular Structure Analysis
Structural elucidation of triazine derivatives, including compounds similar to the one , has been extensively performed using techniques like NMR, mass spectrometry, and X-ray diffraction. These studies reveal the intricate molecular architecture and confirm the presence of the intended functional groups and molecular frameworks (Sadek et al., 2023).
Chemical Reactions and Properties
The chemical reactivity of triazine compounds is influenced by the substituents on the triazine ring. Piperazine and piperidine functionalities introduce nucleophilic centers, which can participate in various chemical reactions, enhancing the compound's utility in synthesizing more complex molecules. The presence of these groups can lead to interesting chemical behaviors, such as ring transformations under specific conditions (Mataka et al., 1992).
Scientific Research Applications
Synthesis and Enzyme Inhibition
A series of derivatives including 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl) benzamides have been synthesized as potential therapeutic agents for Alzheimer’s disease. These compounds were structurally confirmed and evaluated for enzyme inhibition activity against butyrylcholinesterase. Notably, one derivative showed excellent inhibitory activity, suggesting a promising approach for Alzheimer’s disease treatment due to its potent enzyme inhibition properties (Hussain et al., 2016).
Catalytic Affinities in Mannich-type Reactions
Research has also explored the catalytic applications of calix[n]arenes and a non-cyclic analogue substituted with 1-(2-furoyl)piperazine. These compounds, after being converted to their quaternary ammonium salts, served as catalysts in one-pot Mannich reactions. This catalytic process, which affords β-aminocarbonyl compounds, highlights the utility of these derivatives in facilitating chemical transformations in water, aligning with principles of green chemistry (Sayin & Yılmaz, 2014).
Molecular Structure and Docking Studies
The compound's derivatives have been involved in molecular structure investigations, including X-ray crystallography, Hirshfeld, and DFT calculations. Such studies provide insights into the intermolecular interactions, molecular packing, and electronic properties of these compounds, essential for understanding their pharmacological potential and designing new therapeutic agents with enhanced efficacy (Shawish et al., 2021).
properties
IUPAC Name |
[4-[(4-amino-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]piperazin-1-yl]-(furan-2-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N7O2/c19-17-20-15(21-18(22-17)25-6-2-1-3-7-25)13-23-8-10-24(11-9-23)16(26)14-5-4-12-27-14/h4-5,12H,1-3,6-11,13H2,(H2,19,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHERBLBGHXFNFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N)CN3CCN(CC3)C(=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N7O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-{[4-Amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}piperazin-1-yl)(furan-2-yl)methanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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